2-Iodobenzenesulfonic acid hydrate

Description

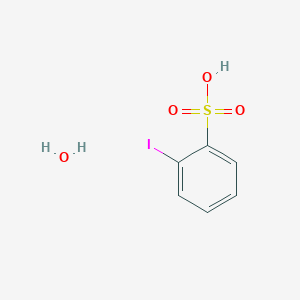

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-iodobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKURGDXZAXBCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)I.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-Iodobenzenesulfonic Acid Hydrate and Related Oxidants

Key Research Findings:

Reactivity and Selectivity :

- IBS outperforms IBX and FIBX in catalytic efficiency due to its sulfonic acid group, which enhances solubility and stabilizes transition states via hydrogen bonding . For example, IBS oxidizes primary alcohols to carboxylic acids in aqueous conditions (80–90% yield), whereas IBX requires anhydrous solvents and higher temperatures .

- Unlike iodylbenzene, which requires strong acids or bases, IBS operates under neutral pH, minimizing side reactions .

Synthetic Utility: IBS catalyzes regioselective phenol oxidation to o-quinones using Oxone as a co-oxidant, achieving yields >85% at room temperature . In contrast, DMP is more suited for stoichiometric oxidations in organic synthesis but lacks catalytic recyclability .

Mechanistic Insights: DFT studies on IBS analogs (e.g., magnesium hydrides) suggest that the Mg–H/C=C insertion mechanism is exothermic (ΔH = -14.1 kcal/mol), highlighting the role of metal-ligand cooperativity .

Structural Stability: The hydrate form of 2-iodobenzenesulfonic acid (e.g., potassium salt monohydrate) forms a stable crystalline structure with O–H···O hydrogen bonds, ensuring shelf stability . In contrast, IBX derivatives like FIBX require bulky substituents to prevent decomposition .

Preparation Methods

Direct Sulfonation of Iodobenzene

Iodobenzene can react with fuming sulfuric acid (H₂SO₄·SO₃) at 120–130°C, though this method suffers from lower yields (45–50%) due to competing side reactions, such as ring sulfonation at meta positions.

Oxidation-Reduction Sequences

Sodium 2-iodobenzenesulfonate, a precursor, can be oxidized with Oxone (2KHSO₅·KHSO₄·K₂SO₄) to form iodine(V) derivatives. However, this pathway is reserved for producing hypervalent compounds rather than the hydrate itself.

Quality Control and Analytical Characterization

Commercial producers, such as TCI America, enforce stringent quality standards:

Specification Table:

| Parameter | Requirement | Method |

|---|---|---|

| Purity (HPLC) | >98.0% | HPLC-UV (254 nm) |

| Water Content | ≤13.0% | Karl Fischer Titration |

| Sulfate Impurities | <0.1% | Ion Chromatography |

| Heavy Metals | <10 ppm | ICP-MS |

The hydrate’s identity is confirmed via NMR (¹H, ¹³C) and FT-IR spectroscopy, with characteristic sulfonic acid O-H stretches at 2500–3000 cm⁻¹ and I-C aromatic bends at 600–700 cm⁻¹.

Q & A

Basic: What are the common synthetic routes for preparing 2-Iodobenzenesulfonic Acid Hydrate and its derivatives?

Answer:

The primary method involves oxidizing 2-iodobenzenesulfonic acid (free acid or sodium salt) using Oxone (potassium peroxymonosulfate) or periodic acid under controlled conditions. For example, oxidation of sodium 2-iodobenzenesulfonate with Oxone in water at 70°C yields iodine(V) derivatives like 2-iodoxybenzenesulfonic acid (IBS). Neutral aqueous conditions favor iodine(V) products, while acidic conditions may lead to iodine(III) heterocycles . Isolation is challenging due to high water solubility; thus, IBS is often generated in situ as a sodium or potassium salt .

Basic: What structural characterization techniques are validated for this compound and its oxidized forms?

Answer:

Key techniques include:

- X-ray crystallography : Resolves iodine oxidation states and spatial arrangement in derivatives like IBS .

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional group integrity and monitor redox changes (e.g., reduction of IBS to 2-iodosylbenzenesulfonic acid in polar solvents) .

- IR spectroscopy : Identifies sulfonic acid and iodine-oxygen bonds .

- High-resolution mass spectrometry (HRMS) and elemental analysis : Validate molecular composition and purity .

Advanced: How does this compound function as a catalyst in oxidation reactions?

Answer:

When oxidized to IBS, the iodine(V) center and I=O group act synergistically as a conjugate acid-base pair, enabling selective alcohol oxidations to aldehydes, ketones, or carboxylic acids. For example, IBS/Oxone systems oxidize secondary alcohols to ketones with high enantioselectivity via hydrogen-bonding interactions. Catalytic efficiency is enhanced by in situ generation from sodium 2-iodobenzenesulfonate, avoiding isolation challenges .

Advanced: How can researchers resolve contradictions in oxidation pathways reported for this compound?

Answer:

Contradictions arise from reaction conditions:

- pH : Neutral aqueous conditions favor iodine(V) products (e.g., IBS), while acidic conditions yield iodine(III) heterocycles .

- Oxidant choice : Periodic acid selectively generates reduced forms (e.g., 2-iodosylbenzenesulfonic acid), whereas Oxone favors IBS .

Methodological recommendation : Use controlled pH buffers and monitor iodine oxidation states via NMR or X-ray diffraction to validate products.

Advanced: What strategies mitigate reactivity and stability issues during handling of this compound derivatives?

Answer:

- Solvent selection : Avoid polar solvents (e.g., DMSO, methanol) that reduce IBS to iodine(III) species. Use aqueous systems or nonpolar solvents for storage .

- Temperature control : Conduct reactions below 70°C to prevent decomposition .

- Salt forms : Isolate IBS as potassium or sodium salts to improve stability .

Advanced: How can catalytic efficiency of IBS be optimized in oxidation reactions?

Answer:

- Oxidant ratio : Use substoichiometric IBS with Oxone reoxidation to minimize side reactions .

- Substrate scope : Test primary vs. secondary alcohols; IBS selectively oxidizes secondary alcohols without over-oxidizing to carboxylic acids .

- Additives : Introduce chiral ligands or Brønsted acids to enhance enantioselectivity .

Basic: What analytical methods ensure purity of this compound derivatives?

Answer:

- HPLC : Quantify residual solvents or byproducts.

- Thermogravimetric analysis (TGA) : Confirm hydrate content via mass loss at elevated temperatures .

- Elemental analysis : Validate C, H, N, S, and I ratios .

Advanced: What mechanistic insights explain the acid-base synergy in IBS-catalyzed reactions?

Answer:

The iodine(V) center acts as a Lewis acid, polarizing substrate bonds, while the I=O oxygen serves as a Brønsted base, deprotonating intermediates. This dual role accelerates alcohol oxidation via a six-membered transition state, as evidenced by kinetic isotope effects and computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.